Physicochemical Properties and Synthetic Workflows of 3-Amino-6-fluoro-2-methylquinazolin-4(3H)-one: A Technical Guide
Physicochemical Properties and Synthetic Workflows of 3-Amino-6-fluoro-2-methylquinazolin-4(3H)-one: A Technical Guide
Executive Summary
The quinazolin-4(3H)-one scaffold is a privileged pharmacophore in modern medicinal chemistry, exhibiting a broad spectrum of biological activities, including anticonvulsant, antimicrobial, and antineoplastic properties. Specifically, 3-amino-6-fluoro-2-methylquinazolin-4(3H)-one (CAS: 459414-73-4) serves as a highly versatile building block for advanced drug design[1]. The strategic incorporation of a fluorine atom at the C6 position significantly modulates the molecule's lipophilicity and metabolic stability, while the N3-amino group provides a reactive nucleophilic handle for downstream derivatization into Schiff bases, urea analogues, and transition metal complexes[2][3].
Physicochemical Profiling & Pharmacophoric Rationale
Understanding the physicochemical properties of this compound is critical for predicting its pharmacokinetic behavior (ADME) and optimizing its utility in drug discovery pipelines[4][5].
Table 1: Physicochemical Properties and Pharmacophoric Rationale
| Property | Value | Causality / Pharmacophoric Significance |
| IUPAC Name | 3-amino-6-fluoro-2-methylquinazolin-4(3H)-one | Defines the core heterocyclic pharmacophore. |
| CAS Number | 459414-73-4 | Unique chemical identifier[1]. |
| Molecular Formula | C9H8FN3O | Dictates stoichiometric requirements for synthesis[5]. |
| Molecular Weight | 193.18 g/mol | Highly favorable for oral bioavailability (Complies with Lipinski's Rule of 5, MW < 500)[1]. |
| H-Bond Donors | 1 (-NH₂ group) | Facilitates target binding (e.g., kinase hinge regions) and complexation[2]. |
| H-Bond Acceptors | 3 (N, N, O) | Enhances aqueous solubility and interaction with receptor active sites. |
| Fluorine Substitution | Position 6 | Blocks metabolic oxidation (e.g., by CYP450 enzymes) and increases overall lipophilicity[6]. |
Synthetic Methodology: A Mechanistic Approach
The synthesis of 3-amino-6-fluoro-2-methylquinazolin-4(3H)-one is typically achieved via a robust, two-step cyclocondensation pathway starting from 5-fluoroanthranilic acid[6]. This protocol is designed to be highly efficient, minimizing unwanted ring-opening byproducts[7].
Phase 1: Synthesis of 6-Fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one
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Protocol: Suspend 5-fluoroanthranilic acid (1.0 eq) in an excess of acetic anhydride (approx. 5.0 eq). Heat the reaction mixture to reflux (130–140 °C) under continuous stirring for 2–3 hours. Cool the mixture to room temperature and concentrate under reduced pressure to remove unreacted acetic anhydride. Triturate the resulting solid with cold n-hexane, filter, and dry to afford the benzoxazinone intermediate[3][6].
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Causality & Mechanistic Rationale: Acetic anhydride functions synergistically as both the solvent and the electrophilic reagent. The reaction initiates via N-acetylation of the primary amine. Subsequent intramolecular cyclodehydration is driven thermodynamically by the formation of the stable six-membered oxazinone ring and the continuous expulsion of water (which reacts with the anhydride to form acetic acid)[6][7].
Phase 2: Hydrazinolysis and Recyclization
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Protocol: Dissolve the benzoxazinone intermediate (1.0 eq) in absolute ethanol. Slowly add hydrazine hydrate (80% aqueous solution, 1.5 eq) dropwise to the stirring solution. Reflux the mixture for 3–4 hours. Upon completion, cool the reaction vessel in an ice bath. Filter the precipitated crystals, wash with cold distilled water, and recrystallize from hot ethanol or dimethylformamide (DMF) to yield the target quinazolinone[3].
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Causality & Mechanistic Rationale: Hydrazine hydrate is employed due to its exceptional nucleophilicity, a result of the alpha-effect (repulsion between adjacent lone pairs). It selectively attacks the highly electrophilic C4 carbonyl of the benzoxazinone, triggering ring-opening to form a transient hydrazide intermediate. This intermediate rapidly undergoes intramolecular condensation, where the primary amine attacks the C2 methyl carbon, recyclizing into the more thermodynamically stable pyrimidine ring of the quinazolin-4(3H)-one[3][7].
Fig 1: Two-step synthetic workflow for 3-amino-6-fluoro-2-methylquinazolin-4(3H)-one.
Analytical Validation (The Self-Validating System)
To ensure the trustworthiness of the synthesis, the protocol must be analytically self-validating. The conversion from the oxazinone intermediate to the final quinazolinone is confirmed via the following spectroscopic shifts[2][3]:
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FT-IR Spectroscopy: The benzoxazinone intermediate exhibits a characteristic, high-frequency lactone/ester-like C=O stretch at ~1750–1760 cm⁻¹. Upon hydrazinolysis, this peak disappears, replaced by a lower-frequency amide C=O stretch at ~1670–1680 cm⁻¹. Additionally, the appearance of a distinct doublet at ~3300 and ~3200 cm⁻¹ confirms the successful integration of the N-NH₂ group.
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¹H NMR (DMSO-d6): The successful formation of the target compound is validated by a broad singlet integrating for two protons at δ 5.5–6.0 ppm, corresponding to the primary amino group. The C2 methyl group appears as a sharp singlet at ~2.5 ppm.
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¹⁹F NMR: A distinct signal at approximately -112 to -115 ppm confirms the retention of the C6 fluorine atom.
Downstream Applications & Derivatization
The N3-amino group of 3-amino-6-fluoro-2-methylquinazolin-4(3H)-one is a highly versatile handle. It readily undergoes condensation with aromatic aldehydes to form Schiff bases , which are extensively screened for enhanced antimicrobial and anticancer activities[2][3]. Furthermore, the compound acts as a bidentate ligand, forming stable transition metal complexes (e.g., Co(II), Ni(II), Cu(II)). These metal complexes often exhibit superior bioactivity compared to the free ligand due to increased lipophilicity and enhanced cellular penetration, aligning with Overtone's concept and Tweedy's chelation theory[2].
Fig 2: Downstream derivatization pathways and biological screening applications.
References
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Title: Design, synthesis and bioassay of novel metal complexes of 3-amino-2-methylquinazolin-4(3H)-one Source: Researcher.Life URL: [Link]
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Title: Systematization, symbolization and microbicidal activeness of 3-amino 5,6-dimethoxyl-2-methyl derivatives Via 4H–benzo[d] [1,3] Source: ResearchGate URL: [Link]
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Title: Synthesis of 6-fluoro-2-substituted benzoxazinones Source: Benha University URL: [Link]
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Title: Resolving the Mystery of Ring Opening in the Synthesis of Benzo[d][1, 3]oxazin-4-one and Quinazolin-4(3H)-one Source: ResearchGate URL: [Link]
Sources
- 1. 459414-73-4 CAS Manufactory [chemicalbook.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. Oprea1_375182 | 459414-73-4 [chemicalbook.com]
- 5. 3-amino-6-fluoro-2-methyl-3,4-dihydroquinazolin-4-one | 459414-73-4 [sigmaaldrich.com]
- 6. bu.edu.eg [bu.edu.eg]
- 7. researchgate.net [researchgate.net]
